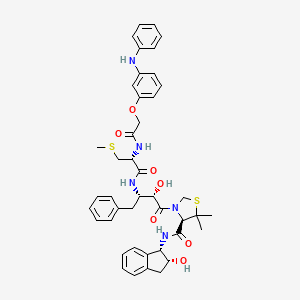
(R)-N-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-((2S,3S)-2-hydroxy-3-((R)-3-(methylthio)-2-(2-(3-(phenylamino)phenoxy)acetamido)propanamido)-4-phenylbutanoyl)-5,5-dimethylthiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KNI-10061 is a small molecular drug known for its potent inhibitory activity against plasmepsins, which are aspartic proteases found in the malarial parasite Plasmodium falciparum. This compound has been studied extensively for its potential use in treating malaria by targeting the hemoglobin degradation pathway in the parasite .
Preparation Methods
The synthesis of KNI-10061 involves several steps, starting with the preparation of the core structure, which is based on allophenylnorstatine. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 3: Final purification and crystallization to obtain the desired compound in high purity.
Industrial production methods for KNI-10061 are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
KNI-10061 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
KNI-10061 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of aspartic proteases and to develop new inhibitors with improved efficacy.
Biology: Investigated for its role in inhibiting plasmepsins, which are crucial for the survival of the malarial parasite.
Mechanism of Action
KNI-10061 exerts its effects by inhibiting plasmepsins, which are enzymes involved in the degradation of hemoglobin in the malarial parasite. The compound binds to the active site of the enzyme, preventing it from cleaving hemoglobin and thereby disrupting the parasite’s ability to obtain essential nutrients . This inhibition leads to the death of the parasite and helps in treating malaria.
Comparison with Similar Compounds
- KNI-10062
- KNI-10074
- KNI-10079
KNI-10061 stands out due to its high potency and specificity in inhibiting plasmepsins, making it a promising candidate for further development as an antimalarial agent.
Properties
Molecular Formula |
C43H49N5O7S2 |
|---|---|
Molecular Weight |
812.0 g/mol |
IUPAC Name |
(4R)-3-[(2S,3S)-3-[[(2R)-2-[[2-(3-anilinophenoxy)acetyl]amino]-3-methylsulfanylpropanoyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C43H49N5O7S2/c1-43(2)39(41(53)47-37-32-20-11-10-15-28(32)22-35(37)49)48(26-57-43)42(54)38(51)33(21-27-13-6-4-7-14-27)46-40(52)34(25-56-3)45-36(50)24-55-31-19-12-18-30(23-31)44-29-16-8-5-9-17-29/h4-20,23,33-35,37-39,44,49,51H,21-22,24-26H2,1-3H3,(H,45,50)(H,46,52)(H,47,53)/t33-,34-,35+,37-,38-,39+/m0/s1 |
InChI Key |
KAHOVIZPKWWDDX-GCELDIMASA-N |
Isomeric SMILES |
CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)COC3=CC=CC(=C3)NC4=CC=CC=C4)O)C(=O)N[C@@H]5[C@@H](CC6=CC=CC=C56)O)C |
Canonical SMILES |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC(=C3)NC4=CC=CC=C4)O)C(=O)NC5C(CC6=CC=CC=C56)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















